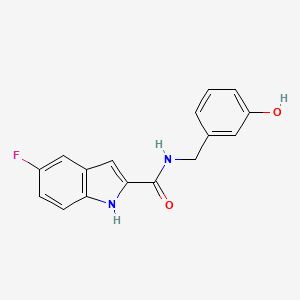
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide
Vue d'ensemble
Description
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide (5-F-N-HBI-2-C) is an indole-based synthetic compound that has been studied for its potential applications in scientific research. It is a potent and selective agonist of the 5-HT2A serotonin receptor, and has been used in a variety of in vivo and in vitro studies to explore the effects of serotonin receptor activation. In addition, 5-F-N-HBI-2-C has been studied for its biological activity, biochemical and physiological effects, and its mechanism of action.
Applications De Recherche Scientifique
5-F-N-HBI-2-C has been used in a variety of scientific research applications, both in vivo and in vitro. In vivo studies have shown that 5-F-N-HBI-2-C is a potent and selective agonist of the 5-HT2A serotonin receptor and has been used to explore the effects of serotonin receptor activation in a variety of animal models. In vitro studies have also utilized 5-F-N-HBI-2-C to explore the potential therapeutic effects of serotonin receptor activation in a variety of cell lines.
Mécanisme D'action
5-F-N-HBI-2-C is a potent and selective agonist of the 5-HT2A serotonin receptor. When activated, the 5-HT2A receptor triggers a cascade of biochemical events that result in the activation of second messenger systems and the production of various intracellular signaling molecules. These signaling molecules are then able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.
Activité Biologique
The biological activity of 5-F-N-HBI-2-C has been studied in a variety of animal models and cell lines. In vivo studies have shown that 5-F-N-HBI-2-C has a potent agonistic effect on the 5-HT2A serotonin receptor and can induce a variety of behavioral and physiological changes. In vitro studies have also shown that 5-F-N-HBI-2-C is able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-F-N-HBI-2-C have been studied in a variety of animal models and cell lines. In vivo studies have shown that 5-F-N-HBI-2-C is able to induce a variety of biochemical and physiological changes, including changes in neurotransmitter release, changes in gene expression, and changes in signal transduction pathways. In vitro studies have also demonstrated that 5-F-N-HBI-2-C is able to modulate the activity of a variety of downstream targets, including ion channels, G-protein coupled receptors, and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-F-N-HBI-2-C in laboratory experiments has a number of advantages and limitations. One of the key advantages of 5-F-N-HBI-2-C is its high selectivity and potency as an agonist of the 5-HT2A serotonin receptor. This makes it an ideal compound for exploring the effects of serotonin receptor activation in a variety of animal models and cell lines. However, the use of 5-F-N-HBI-2-C in laboratory experiments is limited by its toxicity, as it has been shown to cause a variety of side effects in animal models.
Orientations Futures
The potential applications of 5-F-N-HBI-2-C are numerous and varied. Further research is needed to explore the potential therapeutic effects of 5-F-N-HBI-2-C in a variety of diseases and disorders, such as depression, anxiety, and schizophrenia. In addition, further research is needed to explore the potential of 5-F-N-HBI-2-C as a tool for studying the biochemical and physiological effects of serotonin receptor activation in a variety of animal models and cell lines. Finally, further research is needed to explore the potential of 5-F-N-HBI-2-C as a tool for understanding the mechanisms of action of serotonin receptor agonists and antagonists.
Propriétés
IUPAC Name |
5-fluoro-N-[(3-hydroxyphenyl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-12-4-5-14-11(7-12)8-15(19-14)16(21)18-9-10-2-1-3-13(20)6-10/h1-8,19-20H,9H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIHIKXCMCXXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)C2=CC3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-N-(3-hydroxybenzyl)-1H-indole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



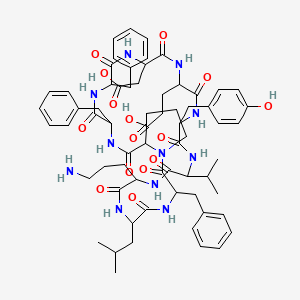
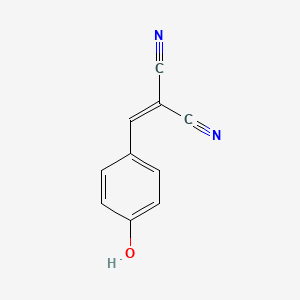
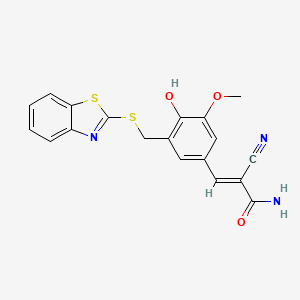
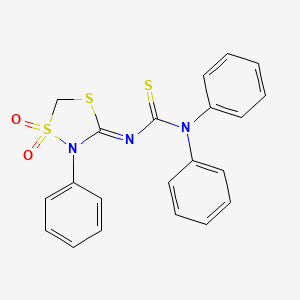
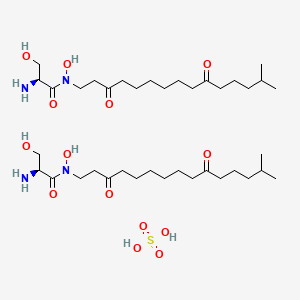
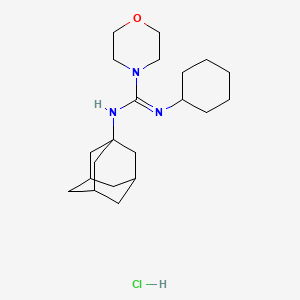
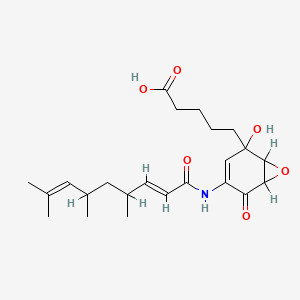
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)
![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)
![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)
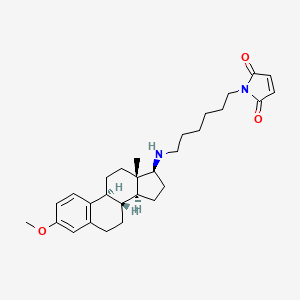
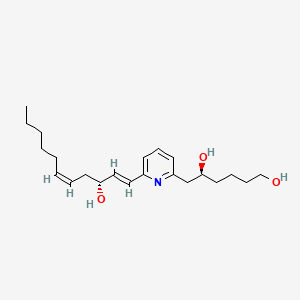
![(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683712.png)